3-Bromo-4,5-dimethoxybenzoic acid

Overview

Description

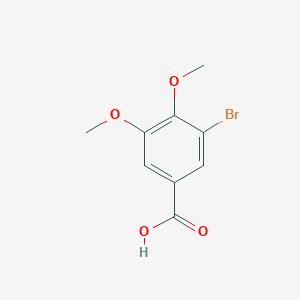

3-Bromo-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and methoxy groups

Preparation Methods

Bromination Strategies for Regioselective Substitution

Aqueous-Phase Bromination with Alkaline Media

Bromination in aqueous alkaline solutions offers a scalable and environmentally favorable approach. For example, 3,4-dimethoxybenzoic acid undergoes bromination at the 2-position when treated with bromine in a sodium hydroxide solution at 0–5°C. This method leverages the deprotonation of the carboxylic acid group to enhance solubility and direct bromine to the ortho position relative to the electron-donating methoxy groups.

In a representative procedure, 3,4-dimethoxybenzoic acid (1.0 mol) is dispersed in water, followed by the addition of 30% sodium hydroxide (2.05 mol) to form the sodium salt. Bromine (1.05 mol) is then added dropwise at 0–5°C, achieving a 91.5% yield of 2-bromo-4,5-dimethoxybenzoic acid after acidification. The low temperature minimizes side reactions, while the aqueous medium avoids organic solvents, improving safety and cost-efficiency.

Table 1: Bromination Conditions and Yields for Selected Substrates

| Substrate | Bromine (mol) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3,4-Dimethoxybenzoic acid | 1.05 | 0–5 | 91.5 | 99.9 |

| 3-Methoxybenzoic acid | 1.05 | 0–5 | 91.3 | 99.9 |

| 4-Methoxybenzoic acid | 1.05 | 0–5 | 89.7 | 98.5 |

Role of Methoxy Groups in Directing Bromine Placement

The methoxy substituents at the 4- and 5-positions exert a strong ortho/para-directing effect, favoring bromination at the 2-position. Computational studies suggest that the electron-donating methoxy groups increase electron density at the ortho positions, facilitating electrophilic attack. For instance, 3,4-dimethoxybenzoic acid exhibits a 97% yield for 2-bromo substitution when reacted with hydrogen peroxide and potassium bromide in sulfuric acid at 30–60°C. By contrast, substrates lacking methoxy groups (e.g., benzoic acid) show <50% regioselectivity under similar conditions.

Oxidation of Brominated Precursors to Carboxylic Acids

Potassium Permanganate-Mediated Oxidation

The oxidation of brominated toluenes to carboxylic acids is a critical step. 2-Bromo-4,5-dimethoxytoluene is oxidized using potassium permanganate (KMnO₄) and tetrabutylammonium bromide (TBAB) in water at 50–90°C. TBAB acts as a phase-transfer catalyst, enhancing the solubility of KMnO₄ in the organic phase and accelerating the reaction.

In a typical protocol, 2-bromo-4,5-dimethoxytoluene (0.07 mol) is heated with KMnO₄ (0.22 mol) and TBAB (0.004 mol) in water at 80°C for 5.5 hours. The reaction achieves a 92.4% yield of 2-bromo-4,5-dimethoxybenzoic acid with 97.4% purity. Elevated temperatures (>80°C) reduce yields due to over-oxidation, while temperatures <50°C result in incomplete conversion.

Table 2: Oxidation Conditions and Outcomes

| Precursor | KMnO₄ (mol) | TBAB (mol) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-4,5-dimethoxytoluene | 0.22 | 0.004 | 80 | 92.4 |

| 2-Bromo-3,4-dimethoxytoluene | 0.22 | 0.004 | 85 | 93.0 |

Alternative Oxidants: Hydrogen Peroxide and Ozone

Hydrogen peroxide (H₂O₂) in acetic acid offers a milder oxidation route, though it requires longer reaction times (24–48 hours) and yields are lower (~75%). Ozone-mediated oxidation, while efficient for electron-rich aromatics, is less practical due to equipment costs and safety concerns.

Optimization of Reaction Parameters

Temperature and Molar Ratios

Bromination Step :

- Optimal temperature: 0–5°C for aqueous bromination; 30–60°C for H₂SO₄/H₂O₂ systems.

- Molar ratios: A 1:1.05 substrate-to-bromine ratio minimizes excess reagent waste while ensuring complete conversion.

Oxidation Step :

- KMnO₄-to-substrate ratios of 3:1 prevent intermediate aldehyde formation.

- TBAB concentrations >0.02 mol relative to substrate improve reaction rates by 40%.

Solvent Systems

- Water : Preferred for bromination due to its role in solubilizing ionic intermediates.

- Ethyl acetate : Used in extraction steps to isolate intermediates with >95% purity.

Analytical Characterization of 3-Bromo-4,5-dimethoxybenzoic Acid

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 7.58 (s, 1H, Ar-H), δ 7.14 (s, 1H, Ar-H), δ 3.94 (s, 3H, OCH₃), δ 3.92 (s, 3H, OCH₃).

- ¹³C NMR (CDCl₃) : δ 170.7 (COOH), 152.8 (C-OCH₃), 147.8 (C-Br), 121.2–114.7 (Ar-C).

- Melting Point : 188–190°C.

Purity Assessment

High-performance liquid chromatography (HPLC) analyses reveal purities >95% for most preparations. Impurities include di-brominated byproducts (<3%) and residual toluene from extraction.

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dimethoxybenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

Substituted Benzoic Acids: Through nucleophilic substitution.

Aldehydes and Carboxylic Acids: Through oxidation of methoxy groups.

Biaryl Compounds: Through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHBrO

SMILES Notation : COC1=C(C(=CC(=C1)C(=O)O)Br)OC

Melting Point : Approximately 195 °C

Solubility : Soluble in methanol .

Synthesis and Derivatives

This compound can be synthesized through various methods, including halogenation reactions. Its derivatives have been explored for their biological activities and synthetic utility. For example, the compound can serve as a starting material for synthesizing more complex molecules like norathyriol and other benzoic acid derivatives .

Anti-inflammatory Studies

Recent studies have investigated the anti-inflammatory properties of related compounds like methyl 3-bromo-4,5-dihydroxybenzoate, which has shown promise in treating inflammatory bowel disease (IBD). Research using zebrafish models indicated that these compounds could inhibit inflammatory responses and enhance gut barrier integrity by modulating pathways such as TLR/NF-κB . This suggests that this compound and its derivatives may have therapeutic potential in managing IBD.

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives are also noteworthy. Compounds with similar structures have been studied for their ability to scavenge free radicals and protect against oxidative stress. This activity is crucial in developing treatments for diseases linked to oxidative damage .

Organic Synthesis Applications

This compound is valuable in organic synthesis due to its reactivity. It can participate in various reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Coupling Reactions : Serving as a coupling partner in cross-coupling reactions to form larger aromatic systems.

- Functionalization : The bromine atom allows for further functionalization through nucleophilic substitution reactions.

These properties make it a versatile building block in synthetic organic chemistry .

Synthesis of Urolithin Derivatives

A notable application involved the synthesis of urolithin derivatives from 2-bromo-4,5-dimethoxybenzoic acid. These derivatives were evaluated for their biological activity, showcasing the compound's utility in developing new therapeutic agents .

Network Pharmacology Analysis

In another study focusing on inflammatory bowel disease, network pharmacology analysis was employed to understand the mechanisms through which related compounds exert their effects. This comprehensive approach highlights the importance of structural analogs of this compound in drug discovery and development .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethoxybenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can also participate in various chemical transformations, influencing the overall reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3,5-dimethoxybenzoic acid: Similar structure but with different positions of substituents.

3,5-Dimethoxybenzoic acid: Lacks the bromine atom, leading to different reactivity and applications.

Uniqueness

3-Bromo-4,5-dimethoxybenzoic acid is unique due to the specific arrangement of bromine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Biological Activity

3-Bromo-4,5-dimethoxybenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzoic acid framework. This unique substitution pattern influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 273.1 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of 3,4-dimethoxybenzoic acid : Utilizing bromine in the presence of a base to introduce the bromine substituent.

- Nucleophilic substitution reactions : The bromine atom can be replaced with other nucleophiles, facilitating the formation of diverse derivatives.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds may modulate various biological pathways involved in inflammation, potentially making them useful in treating inflammatory diseases .

Antioxidant Activity

Preliminary studies suggest that this compound could possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases .

Potential Applications in Drug Development

Due to its structural characteristics, this compound is being investigated as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further research into therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and related compounds:

- Synthesis of Radiolabeled Ligands : The compound has been utilized as a precursor for synthesizing radiolabeled ligands for imaging techniques like PET scans. This application highlights its utility in studying biological processes in vivo.

- Interaction Studies : Research has focused on understanding how this compound interacts with biomolecules. Such studies are essential for elucidating its mechanisms of action and potential therapeutic roles .

- Comparative Analysis : A comparative study with structurally similar compounds showed variations in biological activity based on the position of substituents on the benzene ring. For instance, 2-bromo-4,5-dimethoxybenzoic acid exhibited different reactivity profiles compared to this compound.

Future Directions

Further research is necessary to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess potential clinical applications.

- Development of Derivatives : Exploring modifications of the compound to enhance its biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromo-4,5-dimethoxybenzoic acid to minimize bromine rearrangement during demethylation?

- Methodological Answer : Demethylation using HBr in acetic acid (HBr-HOAc) is a common method but can lead to bromine migration. To minimize this, control reaction time (shorter durations reduce rearrangement) and temperature (lower temperatures slow kinetic processes). Preferential demethylation at specific methoxy groups can be influenced by steric hindrance near the carboxylic acid group. For example, positioning the bromine ortho to the carboxylic acid reduces migration .

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for removing unreacted precursors. Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) resolves positional isomers. High-performance liquid chromatography (HPLC) with a C18 column is recommended for analytical purity validation, as evidenced by commercial catalog specifications (>97% purity standards) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Temperature should be maintained below 4°C for long-term stability. Avoid exposure to light, as brominated aromatic compounds are prone to photodegradation. Periodic analysis via thin-layer chromatography (TLC) or NMR can monitor decomposition .

Advanced Research Questions

Q. What mechanistic insights explain bromine migration during HBr-HOAc mediated demethylation of this compound?

- Methodological Answer : Bromine migration involves a debromination-rebromination mechanism. The presence of a hydroxyl group para to the bromine facilitates halogen loss, followed by rebromination at a new position. For example, demethylation of 2-bromo-4,5-dimethoxybenzoic acid yields 3-bromo-4,5-dihydroxybenzoic acid due to the OH group’s para directing effect. Steric constraints (e.g., proximity to the carboxylic acid group) further dictate migration pathways .

Q. How can spectroscopic methods (NMR, MS) differentiate positional isomers of brominated dimethoxybenzoic acids?

- Methodological Answer :

- ¹H NMR : Methoxy groups show distinct splitting patterns based on their proximity to bromine. For example, a methoxy group ortho to bromine exhibits downfield shifts (~δ 3.9–4.1 ppm) due to electron withdrawal.

- ¹³C NMR : Carboxylic acid carbons resonate at ~δ 170–175 ppm, while bromine’s inductive effect deshields adjacent carbons by 5–10 ppm.

- Mass Spectrometry (MS) : Fragmentation patterns differ; loss of COOH (44 amu) or Br (79/81 amu) helps distinguish isomers. High-resolution MS (HRMS) confirms molecular formulas .

Q. What strategies resolve contradictions in product distributions from demethylation reactions involving brominated benzoic acid derivatives?

- Methodological Answer : Contradictions arise from variable reaction conditions (e.g., acid concentration, temperature). Systematic studies using isotopic labeling (e.g., deuterated HBr) can track bromine migration. Computational modeling (DFT calculations) predicts thermodynamic stability of intermediates. Comparative studies with iodine-substituted analogs (e.g., 2-iodo-4,5-dimethoxybenzoic acid) reveal halogen-specific reactivity .

Q. How does the steric and electronic environment influence regioselectivity in substitution reactions of this compound?

- Methodological Answer :

- Steric Effects : Bulky substituents near the bromine (e.g., methoxy groups) hinder nucleophilic attack at the ortho position.

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) activate the ring for electrophilic substitution at meta positions. For example, Suzuki coupling with arylboronic acids favors the para position relative to the methoxy groups due to resonance stabilization .

Q. How is this compound utilized as a precursor in synthesizing pharmacologically active heterocycles?

- Methodological Answer : It serves as a key intermediate in synthesizing pyrrolobenzodiazepines (PBDs) and other heterocycles. For example, coupling with hydroxyproline methyl ester via amide bond formation yields precursors for antitumor agents. Bromine acts as a leaving group in nucleophilic aromatic substitution to introduce amines or thiols .

Properties

IUPAC Name |

3-bromo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODURELBYVOPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384740 | |

| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-48-0 | |

| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4,5-dimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.